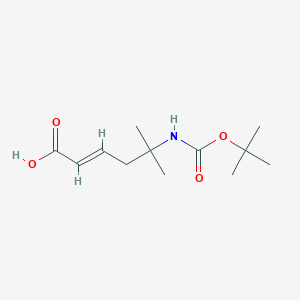
4-Bromo-3,5-dichloropyridine
Descripción general
Descripción
4-Bromo-3,5-dichloropyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential as building blocks for the synthesis of various biologically active molecules. Although the specific compound 4-Bromo-3,5-dichloropyridine is not directly mentioned in the provided papers, the related halogenated pyridines and their derivatives discussed in these studies offer valuable insights into the chemical behavior and applications of such compounds in synthetic chemistry.
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using halogen dance reactions, which are a type of halogen exchange reaction . This method demonstrates the potential for creating complex halogenated pyridines that could be further functionalized. Similarly, the synthesis of novel pyridine derivatives through carbon-carbon coupling reactions has been reported, indicating the versatility of pyridine derivatives in forming new compounds . The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives also involves condensation and alkylation reactions, showcasing the reactivity of brominated pyridines in forming heterocyclic compounds .
Molecular Structure Analysis
X-ray crystallography has been utilized to determine the molecular structure of various halogenated pyridines and their derivatives . These studies reveal that the molecular conformation of these compounds can significantly influence their physical properties and reactivity. For instance, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine shows typical intramolecular hydrogen bonding, which can affect the stability and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of halogenated pyridines is highlighted by their ability to undergo various chemical reactions. For example, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia results in regioselective displacement, leading to the formation of aminopyrimidines . The bromonium ions derived from pyridine compounds can react with acceptor olefins, indicating the potential of brominated pyridines to participate in electrophilic addition reactions .
Physical and Chemical Properties Analysis
Density functional theory (DFT) calculations have been employed to study the vibrational spectra, molecular stability, and electronic properties of halogenated pyridines . These studies provide insights into the bond strength, charge transfer, and chemical reactivity of the molecules. For instance, the comparative thermodynamic properties of tetrafluoropyridines have been analyzed, revealing information about their stability and reactivity . Additionally, the vibrational spectral studies of brominated and chlorinated pyridines have shown evidence of strong hydrogen bonding, which can influence the physical properties of these compounds .
Aplicaciones Científicas De Investigación
“4-Bromo-3,5-dichloropyridine” is a specialized chemical used in various research applications. While specific applications are not detailed in the resources I have access to, it’s known that this compound is often used in the field of proteomics research .
While specific applications of “4-Bromo-3,5-dichloropyridine” are not detailed in the resources I have access to, it’s known that this compound is often used in the field of proteomics research .
In addition, a related compound, trifluoromethylpyridine, has been used extensively in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Propiedades
IUPAC Name |
4-bromo-3,5-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKLQBZBVPYAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443439 | |
| Record name | 4-BROMO-3,5-DICHLOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dichloropyridine | |
CAS RN |
343781-45-3 | |
| Record name | 4-BROMO-3,5-DICHLOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)
